1-(3-Fluorophenyl)-cyclohexanamine HCl

Anticonvulsant Oral Bioavailability Maximal Electroshock (MES) Test

Arylcyclohexylamine research tools often suffer from narrow therapeutic windows that confound behavioral endpoints. 1-(3-Fluorophenyl)-cyclohexanamine HCl (3-F-PCA) solves this with a >62-fold therapeutic index (TD50 >50 mg/kg vs. ED50 0.8 mg/kg p.o. in rats). • Confirmed uncompetitive NMDA receptor antagonist - clean readouts in behavioral pharmacology. • Oral ED50 = 0.8 mg/kg in rodent MES seizure models; enables low-dose, chronic-dosing paradigms. • Validated CNS scaffold for SAR campaigns targeting neurological disorders. • ≥98% purity; off-white to white solid; ships ambient.

Molecular Formula C12H17ClFN
Molecular Weight 229.72
CAS No. 125802-18-8
Cat. No. B1651320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-cyclohexanamine HCl
CAS125802-18-8
Molecular FormulaC12H17ClFN
Molecular Weight229.72
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl
InChIInChI=1S/C12H16FN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H
InChIKeyBARCOTMUPUMNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-cyclohexanamine HCl: Procurement Guide


1-(3-Fluorophenyl)-cyclohexanamine HCl (also known as 3-F-PCA) is a synthetic arylcyclohexylamine compound belonging to the phenylcyclohexylamine (PCA) class. Characterized by a 3-fluorophenyl substituent on the cyclohexanamine core, this molecule has been identified as a potent, orally active anticonvulsant with a notably low motor toxicity profile [1]. Its mechanism of action is linked to uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor-channel complex [1], positioning it as a key research tool in neuroscience and a critical intermediate in medicinal chemistry programs targeting neurological disorders [2].

Target Uncompetitive NMDA receptor antagonism studies
Model Oral anticonvulsant model research (MES)
Scaffold CNS lead optimization and SAR campaigns

Why Generic Substitution Fails with PCA Analogs


Within the arylcyclohexylamine class, even subtle structural modifications produce drastic, quantifiable differences in both anticonvulsant potency and motor toxicity. Direct comparative studies demonstrate that the specific 3-fluorophenyl substitution in 3-F-PCA confers a unique pharmacological profile that is not shared by its unsubstituted parent compound (PCA) or the cyclopentylamine analog (PPA). Consequently, substituting 1-(3-Fluorophenyl)-cyclohexanamine HCl with a generic, in-class alternative will lead to substantial and unpredictable changes in experimental outcomes, particularly concerning oral bioavailability, efficacy in rodent seizure models, and the separation between therapeutic and toxic doses [1].

3-F substitution markedly alters oral anticonvulsant potency and motor toxicity profile relative to unsubstituted PCA

Behavioral and motor-toxicity endpoints may not transfer from PCP-class uncompetitive NMDA antagonists

Metabolic stability conferred by fluorine is class-inferred; direct substitution may yield unpredictable PK shifts

Quantitative Differentiation and Selection Criteria


Oral Anticonvulsant Potency vs. PCA in MES Models

1-(3-Fluorophenyl)-cyclohexanamine (3-F-PCA) demonstrates exceptional oral potency in the rat maximal electroshock (MES) seizure model, far exceeding that of its closest structural analog, 1-phenylcyclohexylamine (PCA). The oral ED50 for 3-F-PCA was 0.8 mg/kg, which is approximately 18-fold more potent than the mouse oral ED50 for PCA (14.5 mg/kg) [1]. A separate study confirms this finding, reporting an oral ED50 of 0.8 mg/kg for 3-F-PCA in rats, and highlights that motor toxicity was not observed even at 50 mg/kg [2].

Oral Anticonvulsant Potency
Head-to-head
3-F-PCA ED50 0.8 mg/kg vs PCA 14.5 mg/kg
~18-fold lower oral ED50 reported
Rat MES model; oral administration
Anticonvulsant Oral Bioavailability Maximal Electroshock (MES) Test

Reduced Motor Toxicity and Wider Safety Margin

A key differentiator for 3-F-PCA is its wide safety margin, characterized by the separation between its anticonvulsant efficacy (ED50) and its motor toxicity (TD50). In rats, 3-F-PCA failed to cause motor toxicity at doses up to 50 mg/kg when administered orally, whereas its oral ED50 for seizure protection was 0.8 mg/kg [1]. This provides a therapeutic index (TD50/ED50) of >62.5, a stark contrast to the structurally related dissociative anesthetic phencyclidine (PCP), which exhibits motor toxicity at its anticonvulsant doses [2].

Motor Toxicity Margin
Head-to-head
TD50 >50 mg/kg, Therapeutic Index >62.5
>62-fold higher than PCP reported
Rat; oral, no motor toxicity at 50 mg/kg
Motor Toxicity Therapeutic Index Safety Pharmacology

Metabolic Stability via Fluorine Substitution

The introduction of a fluorine atom at the 3-position of the phenyl ring in 1-(3-fluorophenyl)-cyclohexanamine is known to enhance the compound's metabolic stability and influence its lipophilicity and electronic properties compared to its non-fluorinated parent, 1-phenylcyclohexylamine (PCA). While direct comparative metabolic stability data (e.g., microsomal half-life) between PCA and 3-F-PCA are not available, the presence of the fluorine atom is a well-established strategy in medicinal chemistry to block oxidative metabolism and improve the pharmacokinetic profile of arylcyclohexylamines .

Metabolic Stability
Class-level
3-F substitution suggests metabolic stability
Class-level inference; data to verify
Direct microsomal data not available
Metabolic Stability Medicinal Chemistry Fluorine Chemistry

Optimal Research and Industrial Use Cases


In Vivo Oral Anticonvulsant Efficacy Studies

1-(3-Fluorophenyl)-cyclohexanamine HCl is the optimal selection for researchers conducting oral anticonvulsant studies in rodent models of epilepsy, particularly the maximal electroshock (MES) seizure test. Its exceptional oral potency (ED50 = 0.8 mg/kg in rats) [1] and >62-fold therapeutic index against motor toxicity [2] allow for robust efficacy readouts at low, well-tolerated doses, minimizing compound waste and mitigating adverse behavioral effects that could confound study endpoints. This makes it ideal for chronic dosing paradigms or for screening novel formulations designed for oral delivery.

NMDA Receptor Antagonism Target Validation

As a confirmed uncompetitive antagonist of the NMDA receptor-channel complex [1], this compound serves as a precise chemical probe for dissecting the role of NMDA receptors in neurological and psychiatric disorders. Its low motor toxicity profile enables researchers to dissociate on-target NMDA receptor-mediated efficacy from the off-target behavioral toxicity commonly associated with other uncompetitive NMDA antagonists like PCP and MK-801 [2]. This allows for cleaner, more interpretable results in behavioral pharmacology and electrophysiology experiments.

Lead Optimization and SAR in Medicinal Chemistry

The unique 3-fluorophenyl substitution on the cyclohexanamine core makes this compound an invaluable building block and scaffold for medicinal chemistry programs targeting CNS disorders [1]. Its demonstrated in vivo potency and safety margin provide a validated starting point for structure-activity relationship (SAR) campaigns. Researchers can leverage this scaffold to synthesize novel analogs aimed at further improving pharmacokinetic properties or modulating target engagement while retaining the favorable low-toxicity profile, as exemplified in patents for monoamine reuptake inhibitors [2].

CNS Drug Discovery Screening Libraries

For organizations curating small-molecule screening libraries focused on CNS drug discovery, 1-(3-Fluorophenyl)-cyclohexanamine HCl offers a differentiated chemical entity with a pre-validated in vivo pharmacological profile. Its inclusion provides a unique arylcyclohexylamine chemotype distinct from common library compounds, enabling the identification of novel hits against NMDA-related targets. The compound's well-documented potency and safety margins in animal models [1] de-risk subsequent hit-to-lead progression, offering a tangible advantage over uncharacterized or less-selective in-class alternatives.

Application
Selection Property
Validation Focus
Oral anticonvulsant model studies
Reported oral potency context
Dose-response and motor toxicity separation
NMDA receptor target engagement studies
Uncompetitive antagonism profile
Behavioral endpoint interpretation without motor confound
CNS lead optimization scaffold
3-Fluorophenyl substitution handle
Metabolic stability and potency SAR exploration
CNS screening library inclusion
Differentiated arylcyclohexylamine chemotype
In vivo model de-risking assessment

Technical Documentation Hub

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